7-Oxa-1-azaspiro[3.4]octane;oxalate

Catalog No.
S14442202
CAS No.
M.F
C8H11NO5-2
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-1-azaspiro[3.4]octane;oxalate

Product Name

7-Oxa-1-azaspiro[3.4]octane;oxalate

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;oxalate

Molecular Formula

C8H11NO5-2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C6H11NO.C2H2O4/c1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)/p-2

InChI Key

WOPRLLWPHPZDES-UHFFFAOYSA-L

Canonical SMILES

C1CNC12CCOC2.C(=O)(C(=O)[O-])[O-]

7-Oxa-1-azaspiro[3.4]octane;oxalate is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within a fused ring system. Its molecular formula is C6H11NOC_6H_{11}NO combined with oxalic acid, resulting in a complex that has potential applications in various fields, particularly in medicinal chemistry. The compound is notable for its ability to interact with biological systems, making it a candidate for further research in pharmacology and biochemistry.

  • Oxidation: The compound can be oxidized to yield various oxides, depending on the reagents used. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions often involve hydrogenation processes that convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The spirocyclic structure allows for substitution reactions where functional groups can be replaced under suitable conditions. Nucleophilic substitution is common in such compounds.

The specific reaction conditions, including temperature and pressure, are crucial for achieving the desired outcomes in these reactions.

The synthesis of 7-Oxa-1-azaspiro[3.4]octane;oxalate typically involves:

  • Cyclization of Precursors: A precursor molecule containing both oxygen and nitrogen functionalities is cyclized in the presence of a suitable catalyst.
  • Controlled Reaction Conditions: The reaction usually requires specific solvents and temperatures to ensure high yield and purity.
  • Purification Techniques: After synthesis, purification methods such as crystallization or chromatography may be employed to isolate the desired product effectively.

7-Oxa-1-azaspiro[3.4]octane;oxalate has several potential applications:

  • Pharmaceutical Synthesis: It serves as an intermediate in the development of pharmaceutical compounds targeting specific biological pathways.
  • Chemical Research: The compound can be utilized as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: Its unique structure makes it a candidate for studying interactions within biological systems and exploring new therapeutic avenues .

Research on the interaction of 7-Oxa-1-azaspiro[3.4]octane;oxalate with biological targets is still emerging. Preliminary studies indicate that its spirocyclic structure may allow it to fit into certain receptor sites or enzyme active sites, potentially leading to modulation of their activities. Further investigation is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound .

Several compounds share structural similarities with 7-Oxa-1-azaspiro[3.4]octane;oxalate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-Oxa-1-aza-spiro[3.4]octane oxalateSimilar spirocyclic structure but different nitrogen positionMay exhibit different biological activities
2-Oxa-6-azaspiro[3.3]heptaneDifferent ring size and arrangementPotentially different reactivity and applications
1-Oxa-6-azaspiro[3.4]octane oxalateVariation in oxalate attachmentUsed primarily as a pharmaceutical intermediate

Uniqueness

The uniqueness of 7-Oxa-1-azaspiro[3.4]octane;oxalate lies in its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical properties not found in other similar compounds. This configuration enhances its potential utility in pharmaceutical applications compared to other spirocyclic derivatives.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

201.06372245 g/mol

Monoisotopic Mass

201.06372245 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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